![molecular formula C7H5N3O2S B1521916 5-Aminothieno[2,3-d]pyrimidin-6-carbonsäure CAS No. 59488-81-2](/img/structure/B1521916.png)

5-Aminothieno[2,3-d]pyrimidin-6-carbonsäure

Übersicht

Beschreibung

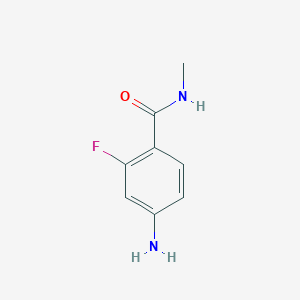

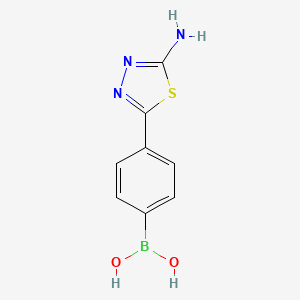

5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

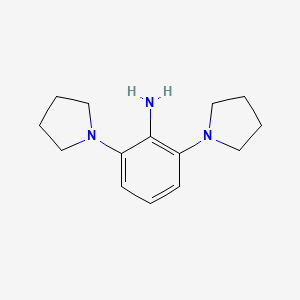

Synthese von Triazolopyrimidinen

Diese Verbindung wird bei der Synthese von strukturell vielfältigen Triazolopyrimidinen verwendet, die aufgrund ihrer guten Ausbeuten, einfachen Handhabung und Umweltfreundlichkeit für verschiedene chemische Prozesse wichtig sind .

Synthese von entzündungshemmenden Medikamenten

Sie spielt eine Rolle bei der Synthese von Pyrimidinderivaten, die entzündungshemmende Wirkungen durch Hemmung wichtiger Entzündungsmediatoren wie Prostaglandin E2 und Tumornekrosefaktor-α haben .

Antibakterielle Aktivität

Derivate von Thieno[2,3-d]pyrimidin wurden als Inhibitoren für TrmD verwendet, das aus Haemophilus influenzae isoliert wurde, was sein Potenzial für antimikrobielle Aktivität aufzeigt .

Chemotherapeutische Forschung

Die Verbindung wurde bei der Synthese von Monastrol verwendet, einem Chemotherapeutikum, das als Inhibitor der mitotischen Kinesin wirkt, was für die Krebsbehandlung von Bedeutung ist .

Studien zur heterocyclischen Chemie

Es wurde in Thieno[2,3-d:4,5-d′]dipyrimidine umgewandelt, die für verschiedene Anwendungen in der heterocyclischen Chemie nützlich sind .

Proteinkinase-Inhibitoren

Die Verbindung wurde bei der Entwicklung und Synthese neuartiger Proteinkinase CK2-Inhibitoren verwendet, was zur Untersuchung von Struktur-Aktivitäts-Beziehungen und Bindungsmodi innerhalb von ATP-Akzeptorstellen beiträgt .

Wirkmechanismus

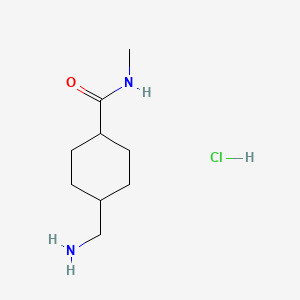

Target of Action

The primary targets of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid are currently unknown. This compound is a derivative of thieno[2,3-d]pyrimidines , which are known to have various biological activities.

Mode of Action

As a derivative of thieno[2,3-d]pyrimidines

Biochemical Pathways

Thieno[2,3-d]pyrimidines are known to be involved in various biological activities, suggesting that they may affect multiple pathways.

Pharmacokinetics

Its molecular weight is 195.199 , which is within the range generally considered favorable for oral bioavailability.

Eigenschaften

IUPAC Name |

5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-4-3-1-9-2-10-6(3)13-5(4)7(11)12/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOUSKZJDUDQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(SC2=NC=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659989 | |

| Record name | 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59488-81-2 | |

| Record name | 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59488-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

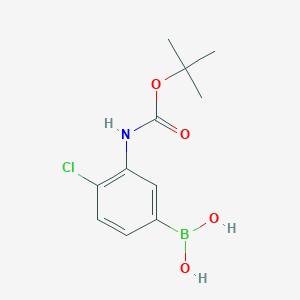

Q1: What novel synthetic approach is described in the research for creating pericyclic heterocycles incorporating the 5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid scaffold?

A1: Researchers successfully synthesized a series of 3,4-dihydro-5H-1-thia-3,5,6,8-tetraazaacenaphthylenes, pericyclic heterocycles containing the 5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid core, through a cyclocondensation reaction. This reaction utilizes readily available ethyl 5-amino-4-(substituted amino)-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylates and formaldehyde in the presence of hydrochloric acid as a catalyst []. This approach offers a new route to these complex structures, expanding the possibilities for exploring their chemical and biological properties.

Q2: How do substituents on the 5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid core affect the cyclocondensation reaction with formaldehyde?

A2: Interestingly, the type of substituent at the 4-position of the thienopyrimidine ring appears to have minimal impact on the reaction outcome. Regardless of the steric or electronic properties of the substituent, the cyclocondensation proceeds efficiently, yielding the desired 3,4-dihydro-5H-1-thia-3,5,6,8-tetraazaacenaphthylenes in good to excellent yields []. This finding suggests a robust synthetic methodology with potential for generating a diverse library of compounds for further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide](/img/structure/B1521834.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)